Quercetin 7,3',4'-trimethyl ether

Vue d'ensemble

Description

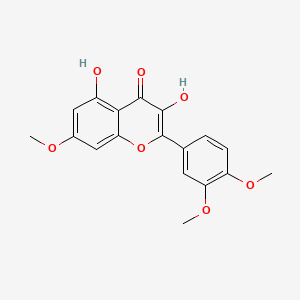

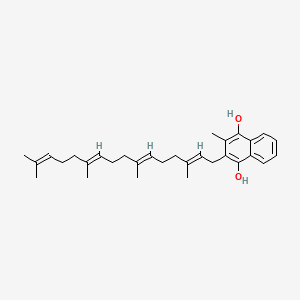

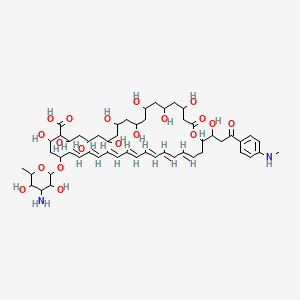

Quercetin 7,3’,4’-trimethyl ether is a trimethoxyflavone that is the 7,3ʼ,4ʼ-trimethyl ether derivative of quercetin . It has been isolated from Euodia confusa and the plant of genus Taraxacum .

Synthesis Analysis

Quercetin 7,3’,4’-trimethyl ether can be synthesized through methylation of quercetin . The specific steps involve reacting quercetin with iodomethane under alkaline conditions to produce Quercetin 7,3’,4’-trimethyl ether .Molecular Structure Analysis

The molecular formula of Quercetin 7,3’,4’-trimethyl ether is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da .Chemical Reactions Analysis

Quercetin 7,3’,4’-trimethyl ether can be used as a protective group in chemical synthesis, temporarily protecting active groups in organic molecules from unintended reactions . It is often used in the synthesis of bioactive molecules and natural products .Physical And Chemical Properties Analysis

Quercetin 7,3’,4’-trimethyl ether has a density of 1.4±0.1 g/cm3, a boiling point of 559.2±50.0 °C at 760 mmHg, and a flash point of 204.9±23.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Cardiovascular Disease

Quercetin is one of the most common flavonoids and has shown great potential in the treatment of cardiovascular diseases (CVD). It has been found to have antioxidant, antiplatelet aggregation, antibacterial, cholesterol-lowering, and endothelial cell protection properties . However, its medicinal value is mostly limited to animal models and preclinical studies . More research is needed to explore whether quercetin has the same mechanism of action and pharmacological value in humans as in animal experiments .

Antioxidant Activity

Quercetin has been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Inflammatory Properties

Quercetin has been found to have anti-inflammatory properties . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems.

Lipid-Lowering Properties

Quercetin has been found to have lipid-lowering properties . This means it can help reduce levels of harmful lipids in the blood, which can contribute to heart disease.

Antiplatelet Aggregation

Quercetin has been found to have antiplatelet aggregation properties . This means it can help prevent blood clots, which can lead to stroke or heart attack.

Antibacterial Properties

Quercetin has been found to have antibacterial properties . This means it can help fight against bacterial infections.

Mécanisme D'action

Target of Action

Quercetin 7,3’,4’-trimethyl ether, also known as 3’,4’,7-Trimethylquercetin, is a trimethoxyflavone that is the 7,3ʼ,4ʼ-trimethyl ether derivative of quercetin . It has been isolated from Euodia confusa . This compound has been found to have antiviral and anti-inflammatory activities .

Mode of Action

It is known to haveantioxidant activity . Antioxidants work by neutralizing harmful free radicals in the body, which can damage cells and contribute to aging and diseases, such as cancer.

Result of Action

The result of the action of Quercetin 7,3’,4’-trimethyl ether is its antiviral and anti-inflammatory effects . These effects are likely due to its antioxidant activity, which helps protect cells from damage by harmful free radicals .

Action Environment

The action of Quercetin 7,3’,4’-trimethyl ether can be influenced by various environmental factors. For instance, handling of the compound should be done in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions help ensure the safety and efficacy of the compound.

Safety and Hazards

When handling Quercetin 7,3’,4’-trimethyl ether, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-11(19)15-14(8-10)25-18(17(21)16(15)20)9-4-5-12(23-2)13(6-9)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUHNAUMMATJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976115 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quercetin 7,3',4'-trimethyl ether | |

CAS RN |

6068-80-0 | |

| Record name | Quercetin 3′,4′,7-trimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trimethylquercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Quercetin 7,3',4'-trimethyl ether in plant taxonomy?

A1: Quercetin 7,3',4'-trimethyl ether plays a role in understanding the evolutionary relationships between plant species. For example, it was found in the leaves of Betula oycoviensis alongside other flavonoids characteristic of Betula "nova" []. This supports the hypothesis of a hybrid origin for Betula oycoviensis. Conversely, the absence of this compound in Betula humilis while present in Betula "nova" challenges the idea that Betula "nova" descended from Betula humilis []. These findings highlight how analyzing specific chemical constituents can provide insights into plant phylogeny.

Q2: Does Quercetin 7,3',4'-trimethyl ether exhibit any biological activities?

A2: Yes, research indicates that Quercetin 7,3',4'-trimethyl ether possesses trypanocidal activity. In a study on Lychnophora salicifolia, the compound demonstrated activity against the trypomastigote forms of Trypanosoma cruzi []. This suggests potential for further investigation into its use against Chagas disease.

Q3: From which plant sources has Quercetin 7,3',4'-trimethyl ether been isolated?

A3: Quercetin 7,3',4'-trimethyl ether has been isolated from several plant species, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)

![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)

![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)

![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)